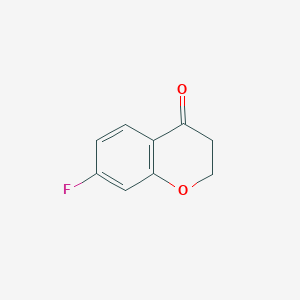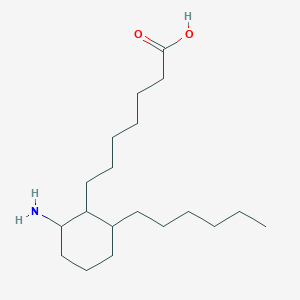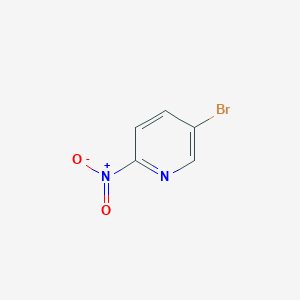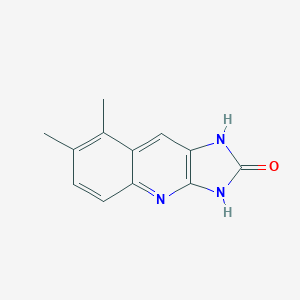![molecular formula C14H14N2O5 B047780 (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester CAS No. 112345-98-9](/img/structure/B47780.png)
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester, also known as NPH-1, is a chemical compound that has gained significant attention in scientific research due to its potential as an enzyme inhibitor. This compound is a derivative of bicyclic β-lactam and has been found to be effective against a variety of enzymes, making it a promising candidate for drug discovery.
Wirkmechanismus
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester works by irreversibly binding to the active site of enzymes, inhibiting their activity. The β-lactam ring of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester mimics the structure of the substrate of the enzyme, allowing it to bind to the enzyme's active site. Once bound, the β-lactam ring undergoes hydrolysis, forming a covalent bond with the enzyme and permanently inactivating it.
Biochemische Und Physiologische Effekte
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has been shown to have a significant impact on the biochemical and physiological processes of cells. The inhibition of β-lactamase by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of bacterial infections, as it prevents the breakdown of β-lactam antibiotics. The inhibition of acetylcholinesterase by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of Alzheimer's disease, as it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. The inhibition of dipeptidyl peptidase-IV by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of type-2 diabetes, as it increases the levels of incretin hormones, which stimulate insulin secretion. The inhibition of cancer cells by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has several advantages for lab experiments, including its high yield synthesis method, its effectiveness against a variety of enzymes, and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its irreversibility, which makes it difficult to study the effects of enzyme inhibition over time, and its potential toxicity, which requires careful handling.
Zukünftige Richtungen
There are several future directions for research on (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester. One area of research is the optimization of its effectiveness against specific enzymes, which could lead to the development of more targeted therapies. Another area of research is the development of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester analogs with improved properties, such as increased stability and reduced toxicity. Finally, the potential use of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester in combination therapies with other drugs is an area of research that could lead to new treatment options for a variety of diseases.
Synthesemethoden
The synthesis of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester involves the reaction of 4-nitrophenylmethyl chloride with (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in the presence of a base. The reaction yields (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester as a white crystalline solid with a high yield. The synthesis method has been optimized for large-scale production, making (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has been extensively studied for its potential as an enzyme inhibitor. It has been found to be effective against a variety of enzymes, including β-lactamase, acetylcholinesterase, and dipeptidyl peptidase-IV. The inhibition of these enzymes has potential therapeutic applications in the treatment of bacterial infections, Alzheimer's disease, and type-2 diabetes, respectively. (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has also been shown to be effective against cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
CAS-Nummer |
112345-98-9 |
|---|---|
Produktname |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester |
Molekularformel |
C14H14N2O5 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H14N2O5/c17-13-7-11-5-6-12(15(11)13)14(18)21-8-9-1-3-10(4-2-9)16(19)20/h1-4,11-12H,5-8H2/t11-,12+/m1/s1 |
InChI-Schlüssel |
PLSFYPSJISYVHT-NEPJUHHUSA-N |
Isomerische SMILES |
C1C[C@H](N2[C@H]1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1CC(N2C1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(N2C1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Synonyme |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



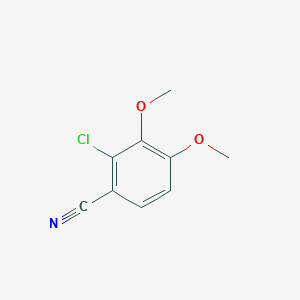
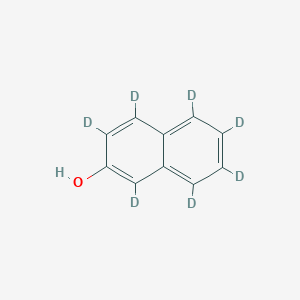
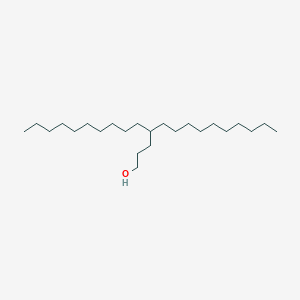
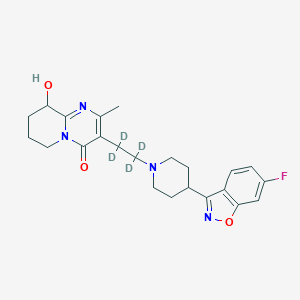
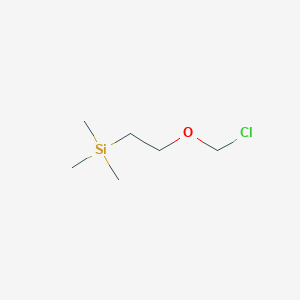
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)
